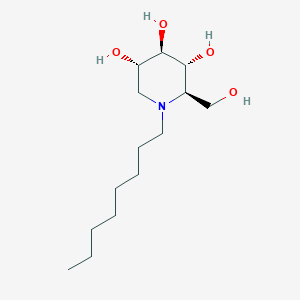![molecular formula C12H19N3 B14450836 N'-[3-(dimethylamino)propyl]benzenecarboximidamide CAS No. 79322-23-9](/img/structure/B14450836.png)
N'-[3-(dimethylamino)propyl]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(dimethylamino)propyl]benzenecarboximidamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain, linked to a benzenecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of N’-[3-(dimethylamino)propyl]benzenecarboximidamide may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[3-(dimethylamino)propyl]benzenecarboximidamide oxide, while reduction could produce N’-[3-(dimethylamino)propyl]benzenecarboximidamide hydride .
Scientific Research Applications
N’-[3-(dimethylamino)propyl]benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological processes and as a tool in molecular biology experiments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the dimethylamino group, which enhances its reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: This compound shares a similar structure and is used in similar applications.
N-(3-Dimethylaminopropyl)methacrylamide: Another related compound with comparable properties and uses.
Uniqueness
N’-[3-(dimethylamino)propyl]benzenecarboximidamide is unique due to its specific structural features, which confer distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
79322-23-9 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]benzenecarboximidamide |
InChI |
InChI=1S/C12H19N3/c1-15(2)10-6-9-14-12(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14) |
InChI Key |
ZAKJYPOIEARPSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


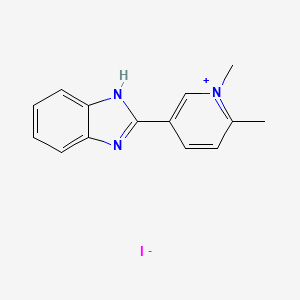
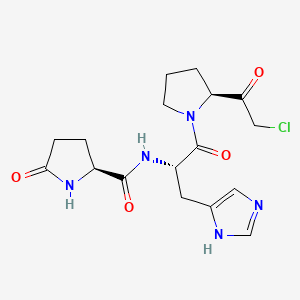
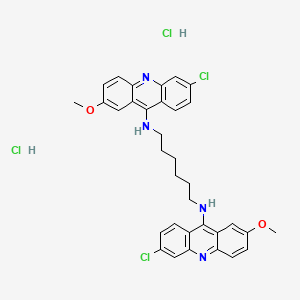
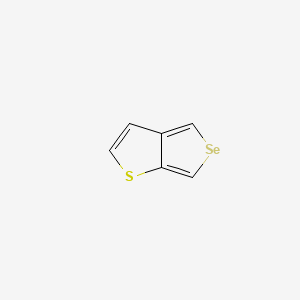
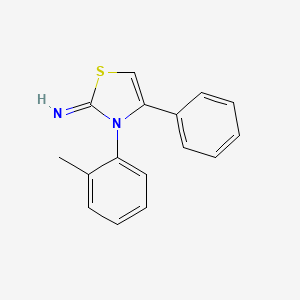
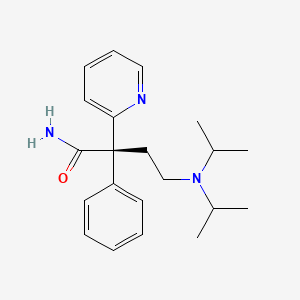

![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
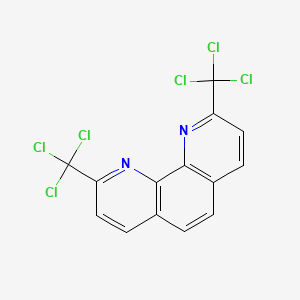
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)
![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


